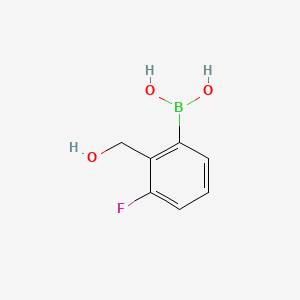

(3-氟-2-(羟甲基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

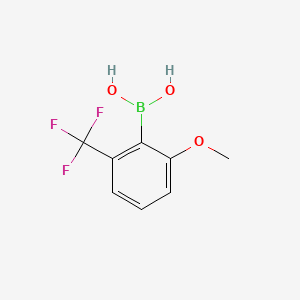

“(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .

Synthesis Analysis

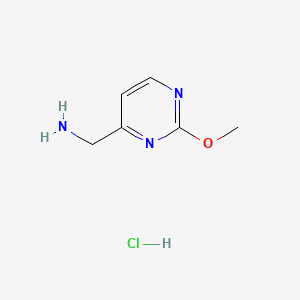

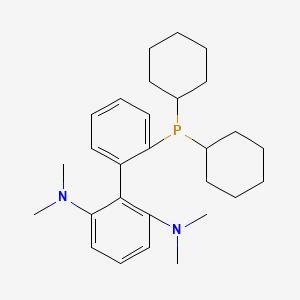

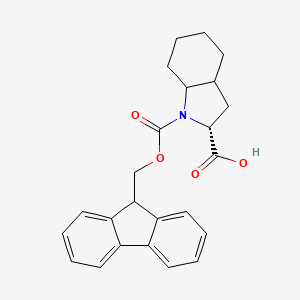

The synthesis of boronic acids and their derivatives is a well-studied field. A common method for the synthesis of boronic acids is the copper-mediated trifluoromethylation . Another method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” consists of a phenyl ring with a fluorine atom at the 3rd position and a hydroxymethyl group at the 2nd position. The phenyl ring is also attached to a boronic acid group .Chemical Reactions Analysis

Boronic acids are known for their wide application in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are largely determined by its molecular structure. It has a molecular formula of C6H6BFO3, an average mass of 155.919 Da, and a monoisotopic mass of 156.039398 Da .科学研究应用

-

Fluorescent Protein Antibodies

- Field : Molecular Biology

- Application : Fluorescent proteins (FPs) have promoted widespread biological research applications. With the continuous development of FPs, antibodies targeting FPs have emerged .

- Method : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .

- Results : This research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs, making FPs more valuable in biological research .

-

Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid

- Field : Medicinal Chemistry

- Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties .

- Method : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

未来方向

The future directions in the research and application of boronic acids like “(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid” are promising. The Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The development of new boronic acid reagents and the exploration of their properties for specific coupling conditions continue to be areas of active research .

属性

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUUOCXJIJMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)